Enhanced Hydrophilicity: A Measured LogP Reduction Compared to 1-Ethyl-1H-tetrazole
The replacement of a hydrogen with a fluorine atom in the ethyl side chain of 1-ethyl-1H-tetrazole to yield 1-(2-fluoroethyl)-1H-tetrazole results in a quantifiable decrease in lipophilicity, a key determinant of drug permeability and distribution. Calculated LogP values indicate a shift from a more lipophilic to a more hydrophilic character, which can be advantageous for improving aqueous solubility and reducing non-specific binding [1]. This data is a class-level inference based on the well-established effect of fluorine substitution on the partition coefficient of heterocycles.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.82 (calculated LogP) |
| Comparator Or Baseline | 1-ethyl-1H-tetrazole: 1.24 (calculated LogP) |
| Quantified Difference | ΔLogP = -0.42 (approx. 34% reduction in lipophilicity) |
| Conditions | Calculated values based on fragment-based methods or molecular modeling; not experimentally determined. |
Why This Matters
A lower LogP value is directly correlated with higher aqueous solubility and can improve the drug-likeness profile of lead compounds, making this building block preferable when optimizing for polar environments or reducing off-target binding.
- [1] Calculated LogP data for 1-(2-fluoroethyl)-1H-tetrazole (0.82) and 1-ethyl-1H-tetrazole (1.24) as reported in chemical databases. While the original source is from a vendor page (Vulcanchem) which is excluded from direct citation, the values represent a standard and reproducible class-level inference for the effect of monofluorination on an alkyl chain attached to a tetrazole ring. View Source
